Oxiracetam-13C2,15N
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Overview
Description
Oxiracetam-13C2,15N is a stable isotope-labeled analogue of oxiracetam, a nootropic drug belonging to the racetam family. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various research applications, particularly in the fields of pharmacokinetics and metabolic studies. Oxiracetam itself is known for its cognitive-enhancing properties, including improved memory, learning, and focus.
Mechanism of Action
Target of Action
Oxiracetam-13C2,15N is a variant of the nootropic drug Oxiracetam . It’s known that oxiracetam may increase the central nervous system depressant (cns depressant) activities .
Mode of Action
The exact mechanism of action of Oxiracetam and its variants like this compound is still a matter of research . It’s known to interact with its targets, potentially leading to an increase in CNS depressant activities .
Biochemical Pathways
One study suggests that oxiracetam could protect the integrity of the trpc6 neuron survival pathway by inhibiting trpc6 degradation .
Pharmacokinetics
Oxiracetam is well absorbed from the gastrointestinal tract with a bioavailability of 56-82% . Peak serum levels are reached within one to three hours after a single dose . Oxiracetam is mainly cleared renally and approximately 84% is excreted unchanged in the urine . The half-life of Oxiracetam in healthy individuals is about 8 hours . There is some penetration of the blood–brain barrier with brain concentrations reaching 5.3% of those in the blood .
Result of Action
The molecular and cellular effects of Oxiracetam’s action include potential benefits in treating brain injury and the resulting loss of neural function, memory, and mental impairment . Oxiracetam-treated mice demonstrated a significant increase in spatial learning performance, which was correlated to an increase in membrane-bound PKC .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound at 4° C . Furthermore, it’s important to avoid release to the environment .
Biochemical Analysis
Cellular Effects
Oxiracetam-13C2,15N is expected to have similar cellular effects as Oxiracetam. Studies on Oxiracetam have shown that it can have significant effects on various types of cells and cellular processes . For instance, Oxiracetam has been found to alleviate cognitive impairment in the early phase of traumatic brain injury (TBI), potentially through its effects on SH-SY5Y cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Studies on Oxiracetam suggest that it may exert its effects at the molecular level through various mechanisms. For example, Oxiracetam has been found to promote autophagy through the AMPK/mTOR pathway, which further induces the transition of the inflammatory to the alternatively activated phenotype in microglia .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on Oxiracetam have shown that it can have significant effects over time. For instance, Oxiracetam has been found to reduce the expansion of ischemic infarction in part via regulating the interplay between microglia activation and autophagy .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Studies on Oxiracetam have shown that it can have significant effects at different dosages. For instance, Oxiracetam has been found to significantly curtail the size of ischemic penumbra together with drastic reduction of infarction in neonatal mice .
Metabolic Pathways
Oxiracetam is known to be mainly cleared renally and approximately 84% is excreted unchanged in the urine .
Transport and Distribution
Oxiracetam is known to have some penetration of the blood–brain barrier with brain concentrations reaching 5.3% of those in the blood .
Subcellular Localization
Oxiracetam is known to have effects on various cellular markers, suggesting that it may have specific subcellular localizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiracetam-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the oxiracetam molecule. The general synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of labeled starting materials, such as carbon-13 labeled acetic acid and nitrogen-15 labeled ammonia.
Formation of Intermediate: The labeled starting materials are then reacted to form an intermediate compound. This step typically involves the use of a catalyst and specific reaction conditions to ensure the incorporation of the isotopes.
Cyclization: The intermediate compound undergoes cyclization to form the pyrrolidone ring, a key structural component of oxiracetam.
Hydroxylation: The cyclized intermediate is then hydroxylated to introduce the hydroxyl group at the desired position.
Final Product Formation: The final step involves the formation of this compound through a series of purification and isolation processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the isotopic labeling and chemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxiracetam-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced oxiracetam analogues.
Substitution: Formation of substituted oxiracetam derivatives with various functional groups.
Scientific Research Applications
Oxiracetam-13C2,15N has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of oxiracetam in biological systems.
Metabolic Studies: Employed in metabolic pathway analysis to understand the biotransformation of oxiracetam.
Neuropharmacology: Investigated for its effects on cognitive functions, including memory enhancement and neuroprotection.
Drug Development: Utilized in the development of new nootropic drugs and cognitive enhancers.
Biomedical Research: Applied in studies related to neurodegenerative diseases, such as Alzheimer’s disease and dementia.
Comparison with Similar Compounds
Oxiracetam-13C2,15N is compared with other racetam compounds, such as:
Piracetam: The prototype nootropic drug, primarily enhances cognitive functions without significant stimulation.
Aniracetam: Known for its anxiolytic properties and faster onset of action compared to oxiracetam.
Pramiracetam: Exhibits potent cognitive-enhancing effects and is often used for its long-lasting benefits.
Uniqueness
This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. Its dual role as a cognitive enhancer and mild stimulant, along with its neuroprotective properties, makes it a valuable compound in both clinical and non-clinical research.
Properties
IUPAC Name |
2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/i3+1,5+1,7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAQQPQKRMGSS-LORYZXSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)[13CH2][13C](=O)[15NH2])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.